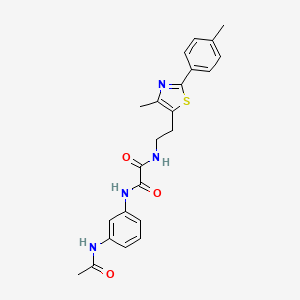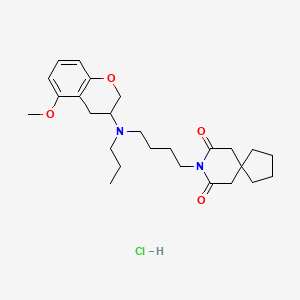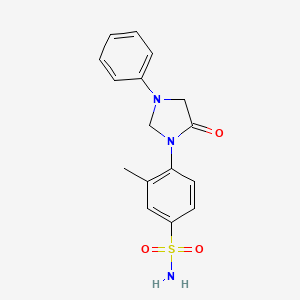
1-(2-Methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone
描述
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and odor.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions required for the reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, density, molar mass, and chemical stability.科学研究应用
Sulfonamide Inhibitors and Drug Development Sulfonamide compounds, including 1-(2-Methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone, are a significant class of synthetic bacteriostatic antibiotics utilized for therapy against bacterial infections and those caused by other microorganisms. Beyond their traditional role as antibiotics, sulfonamides have found applications in various therapeutic areas. They are used as antiviral HIV protease inhibitors, anticancer agents, and in drugs targeting Alzheimer’s disease. This breadth of application underscores the compound's versatility in drug development, offering valuable drug candidates for conditions like cancer, glaucoma, inflammation, and more (Gulcin & Taslimi, 2018).
Environmental Impact and Removal Technologies Research has also explored the environmental persistence and removal technologies of sulfonamides, shedding light on their impact beyond medical applications. For instance, sulfamethoxazole, a related sulfonamide, has been studied for its occurrence in the environment and the effectiveness of removal technologies like adsorption and photocatalytic degradation. These studies are crucial for understanding and mitigating the environmental footprint of pharmaceuticals, including 1-(2-Methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone (Prasannamedha & Kumar, 2020).
Thiazolidines Synthesis and Biological Applications
The chemical structure of 1-(2-Methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone shares similarity with thiazolidine derivatives, which have garnered attention for their pharmacological properties. Thiazolidines exhibit diverse biological activities such as anticancer, anticonvulsant, antimicrobial, and anti-inflammatory effects. Research into these compounds has focused on synthesis methods and their biological applications, highlighting the potential of such structures in developing multifunctional drugs (Sahiba et al., 2020).
Antioxidant Capacity Assessment The assessment of antioxidant capacity is crucial in evaluating the therapeutic potential of compounds, including 1-(2-Methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone. Various assays, such as the ABTS/PP decolorization assay, offer insights into the antioxidant activities of compounds, guiding their application in mitigating oxidative stress-related conditions (Ilyasov et al., 2020).
安全和危害
This involves studying the safety and hazards associated with the compound. It includes its toxicity, flammability, and environmental impact.
未来方向
This involves discussing potential future research directions for the compound. It could include potential applications, improvements to its synthesis, or new reactions it could undergo.
属性
IUPAC Name |
3-methyl-4-(5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-12-9-14(23(17,21)22)7-8-15(12)19-11-18(10-16(19)20)13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H2,17,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUHHWPSOFUOEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)N2CN(CC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201424 | |
| Record name | S 332 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone | |
CAS RN |
53297-82-8 | |
| Record name | S 332 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053297828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S 332 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-332 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7VQW5N5C8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

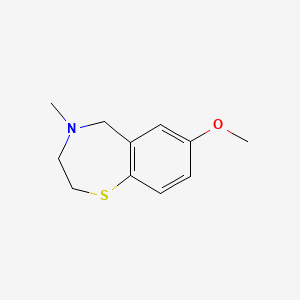
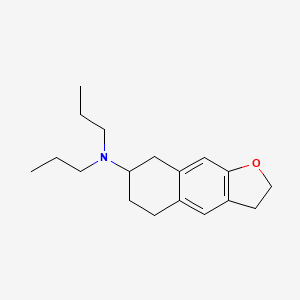
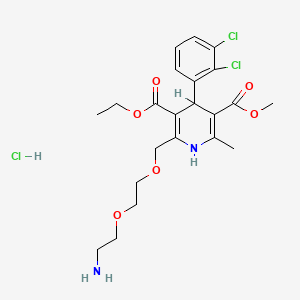
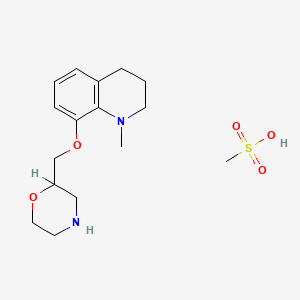
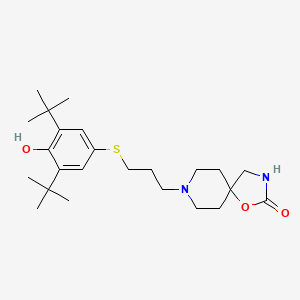
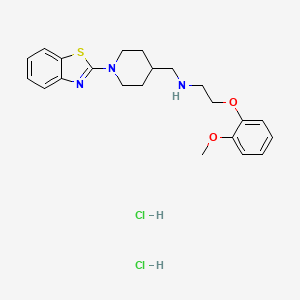
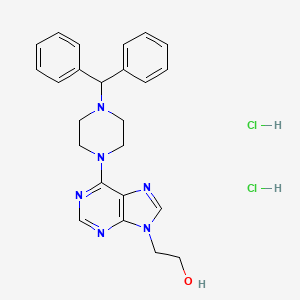
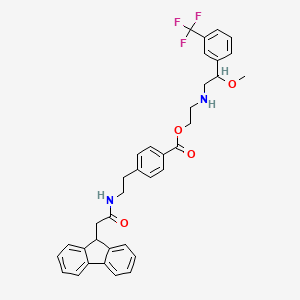
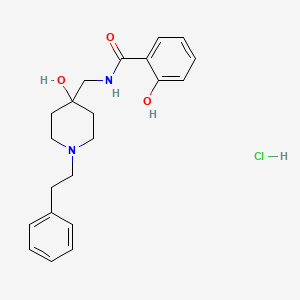
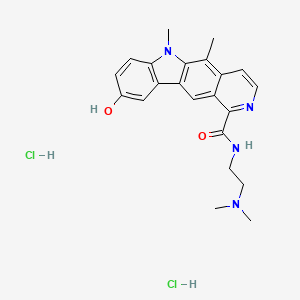
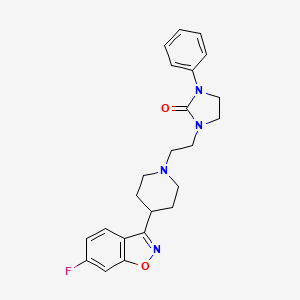
![(3aS)-2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide](/img/structure/B1680379.png)
